REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([CH3:12])[CH:6]=[CH:5]2.[Cl-].[Al+3].[Cl-].[Cl-].[Br:17]Br.Cl>ClCCCl.[Cl-].[Zn+2].[Cl-]>[Br:17][C:3]1[C:2]([F:1])=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][C:7]([CH3:12])=[N:8]2 |f:1.2.3.4,8.9.10|
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Name
|
|
Quantity
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20.13 g
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Type
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reactant
|
Smiles
|
FC=1C=C2C=CC(=NC2=CC1)C
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Name
|
|
Quantity
|
25.3 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
|
25 mL
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Type
|
solvent
|
Smiles
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ClCCCl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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ClCCCl
|
Name
|
|
Quantity
|
19.98 g
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Type
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reactant
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Smiles
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BrBr
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Name
|
|
Quantity
|
100 mL
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Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
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17.04 g
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Type
|
catalyst
|
Smiles
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[Cl-].[Zn+2].[Cl-]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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The resulting solution was heated to 70° C.-80° C.
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated at 80° C.-85° C. for about 16 hours
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Duration
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16 h
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Type
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ADDITION
|
Details
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was poured onto ice
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Type
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TEMPERATURE
|
Details
|
the resulting suspension was heated on a steam bath for 15 minutes
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Duration
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15 min
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Type
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TEMPERATURE
|
Details
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After cooling in an ice bath
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Type
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FILTRATION
|
Details
|
the complex was collected by filtration
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Type
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WASH
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Details
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washed sequentially with 100 ml of cold 3N hydrochloric acid and 100 ml of methylene chloride
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Type
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FILTRATION
|
Details
|
The product was collected by filtration
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Type
|
WASH
|
Details
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washed with water
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Type
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DISSOLUTION
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Details
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dissolved in 150 ml of toluene
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Type
|
ADDITION
|
Details
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The toluene solution was treated with magnesium sulfate
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Type
|
CUSTOM
|
Details
|
was then evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2C=CC(=NC2=CC=C1F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.094 mol | |
AMOUNT: MASS | 22.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |